molecular formula C14H26N2O4S B6174927 tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2639378-45-1

tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6174927
CAS No.: 2639378-45-1
M. Wt: 318.4
InChI Key:
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Description

Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O4S and its molecular weight is 318.4. The purity is usually 97.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves the protection of the amine group, followed by the addition of the cyclopentylsulfamoyl group and the tert-butyl ester group. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "L-proline", "cyclopentylsulfonyl chloride", "tert-butyl bromoacetate", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group of L-proline with tert-butoxycarbonyl (Boc) group using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) solvent.", "Addition of cyclopentylsulfonyl chloride to the protected L-proline using triethylamine (TEA) as a base in DCM solvent.", "Addition of tert-butyl bromoacetate to the reaction mixture using TEA as a base in DCM solvent.", "Workup of the reaction mixture with methanol and sodium hydroxide to remove the Boc protecting group.", "Deprotection of the amine group using hydrochloric acid in methanol solvent to yield tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate." ] }

CAS No.

2639378-45-1

Molecular Formula

C14H26N2O4S

Molecular Weight

318.4

Purity

97

Origin of Product

United States

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